molecular formula C11H13FO4 B13548697 Methyl 3-(4-fluoro-2-methoxyphenyl)-2-hydroxypropanoate

Methyl 3-(4-fluoro-2-methoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13548697
M. Wt: 228.22 g/mol
InChI Key: KRVNYFIOJAQVLV-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluoro-2-methoxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydroxypropanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluoro-2-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-fluoro-2-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluoro-2-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 3-(4-fluoro-2-methoxyphenyl)-2-oxopropanoate.

    Reduction: 3-(4-fluoro-2-methoxyphenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-fluoro-2-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluoro-2-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance its binding affinity to these targets, leading to various biological effects. The hydroxypropanoate moiety can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: Similar in structure but lacks the ester and hydroxypropanoate moieties.

    4-Fluorophenylboronic acid: Contains a fluoro group on the phenyl ring but has a boronic acid moiety instead of an ester.

Uniqueness

Methyl 3-(4-fluoro-2-methoxyphenyl)-2-hydroxypropanoate is unique due to the combination of its fluoro, methoxy, and hydroxypropanoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

methyl 3-(4-fluoro-2-methoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13FO4/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2/h3-4,6,9,13H,5H2,1-2H3

InChI Key

KRVNYFIOJAQVLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)CC(C(=O)OC)O

Origin of Product

United States

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